Cellular Cytotoxicity Window in Primary PBMCs: KHK-6 vs. HPK1-IN-3
In primary human PBMCs, KHK-6 demonstrates a cytotoxicity threshold of 1 μM, with no significant viability loss observed at or below 0.3 μM [1]. By contrast, the comparator HPK1-IN-3—the reference inhibitor used throughout the same study—exhibited detectable PBMC cytotoxicity at a 10-fold lower concentration of 0.1 μM [2]. This represents a ≥10-fold difference in the no-observed-adverse-effect concentration in primary human immune cells, favoring KHK-6 for experiments requiring sustained T-cell activation without confounding cytotoxicity.
| Evidence Dimension | Cytotoxicity threshold in primary human PBMCs (CCK-8 assay) |
|---|---|
| Target Compound Data | Cytotoxicity observed at 1 μM; no significant cytotoxicity at ≤0.3 μM |
| Comparator Or Baseline | HPK1-IN-3: Cytotoxicity observed at 0.1 μM |
| Quantified Difference | ≥10-fold higher no-observed-adverse-effect concentration for KHK-6 (0.3 μM) vs. HPK1-IN-3 (<0.1 μM) |
| Conditions | Human PBMCs, Cell Counting Kit-8 (CCK-8) assay, 1/3 dilution from 1 μM; n=3 independent experiments [1][2] |
Why This Matters
A wider cytotoxicity margin in primary immune cells enables dose-ranging functional assays (cytokine production, T-cell phenotype, tumor killing) across a meaningful concentration window without viability confounding, directly impacting experimental reproducibility and interpretability.
- [1] Ahn MJ, Kim EH, Choi Y, Chae CH, Kim P, Kim SH. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. PLoS One. 2024;19(6):e0305261. Fig 2D and Results text: 'In PBMCs, the cytotoxicity of KHK-6 was observed at 1 μM, but not below 0.3 μM.' View Source
- [2] Ahn MJ, et al. Supporting Information S2D Fig. PLoS One. 2024. 'In PBMCs, the cytotoxicity of HPK1-IN-3 was observed at a dose of 0.1 μM.' View Source
